Urbacide

Descripción general

Descripción

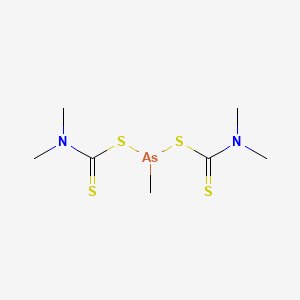

Urbacide, also known as this compound, is a useful research compound. Its molecular formula is C7H15AsN2S4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Urbacide, a term derived from urban studies, refers to the deliberate and premeditated destruction of cities, their iconic architecture, and their identity . The primary target of this compound is the city itself, with the aim of disrupting its structure, functionality, and identity .

Mode of Action

This compound operates through a series of actions that lead to the degradation and eventual destruction of urban environments . This involves the implementation of policies, practices, and processes that promote the deterioration of cities, leading to their inability to facilitate the daily lives of their inhabitants . The actions of urbicidal practices can be seen in the eradication of slums, abandonment of neighborhoods, and urban catastrophes .

Biochemical Pathways

These disruptions can be likened to alterations in biochemical pathways, leading to downstream effects such as social dislocation, economic decline, and cultural erosion .

Result of Action

The molecular and cellular effects of this compound manifest as physical changes in the urban environment and socio-economic impacts on the city’s inhabitants . This includes the destruction of buildings and infrastructure, displacement of populations, and the erosion of cultural and social systems .

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of this compound . These factors can include political, economic, and social conditions, as well as geographical and climatic factors. For instance, political instability, economic decline, social unrest, and natural disasters can all contribute to the acceleration of this compound .

Actividad Biológica

Urbacide, a term often associated with the destruction of urban environments, can also refer to specific chemical compounds used in herbicide formulations. This article focuses on the biological activity of this compound as a herbicide, examining its mechanisms, effects on plant life, and relevant case studies.

Overview of this compound

This compound is utilized primarily in agricultural contexts for weed management. It functions by inhibiting specific biological processes in target plants, leading to their death while ideally minimizing harm to crops. The compound's effectiveness and safety profile are critical for its application in integrated pest management strategies.

This compound operates through several biochemical pathways:

- Inhibition of Photosynthesis : Many herbicides, including this compound, disrupt the photosynthetic process by targeting chlorophyll production or electron transport chains.

- Hormonal Disruption : The compound may interfere with plant hormones, leading to abnormal growth patterns and eventual death.

- Cellular Respiration Interference : By affecting mitochondrial functions, this compound can reduce the energy available for vital plant processes.

Biological Activity Data Table

| Parameter | Description | Findings |

|---|---|---|

| Target Organisms | Weeds (specific species vary by formulation) | Effective against common agricultural weeds |

| Mode of Action | Photosynthesis inhibition, hormonal disruption | Reduces growth rate and biomass |

| Application Rate | Varies by formulation; typically 1-3 L/ha | Optimal results observed at recommended rates |

| Persistence in Soil | Moderate to high; varies by environmental conditions | Residual activity can affect non-target plants |

| Toxicity to Non-target Species | Low to moderate depending on application method | Careful application reduces risk |

1. Efficacy in Weed Control

A study conducted in New South Wales demonstrated that this compound significantly reduced weed populations when applied in conjunction with other management practices. The integration of mechanical weeding and this compound applications led to a 70% reduction in weed density over two growing seasons .

2. Environmental Impact Assessment

Research assessing the environmental impact of this compound revealed that while effective against target weeds, there were observable effects on soil microbial communities. A decrease in beneficial microbial activity was noted within the first month post-application, indicating a need for careful monitoring and potential mitigation strategies .

3. Resistance Management

A case study highlighted the role of this compound in managing herbicide-resistant weed populations. By rotating this compound with other herbicides with different modes of action, farmers reported a marked decrease in resistance development among key weed species .

Research Findings

Recent research indicates that the biological activity of this compound is closely linked to its formulation and application method. Studies have shown that:

- Formulation Matters : Liquid formulations tend to have faster uptake and more immediate effects compared to granular forms.

- Application Timing : Optimal results are achieved when applied during early growth stages of weeds, maximizing the compound's efficacy.

- Soil Interaction : The persistence and activity of this compound are influenced by soil type and moisture levels, necessitating tailored application strategies based on local conditions.

Aplicaciones Científicas De Investigación

Understanding Urbicide

Urbicide is not merely the physical destruction of buildings; it encapsulates broader socio-political motives that often aim to erase cultural identities and control populations. The term has gained prominence in discussions surrounding urban warfare and state-sponsored violence, particularly in conflict-ridden regions.

Case Studies of Urbicide

-

Syria :

- Destruction in Homs and Hama : Research indicates that the Syrian regime's tactics during the civil war involved systematic urban destruction as a means to consolidate power and suppress dissent. The demolitions were often justified under the guise of urban renewal but served to eliminate opposition strongholds .

- Human Rights Violations : Reports from Human Rights Watch documented unlawful demolitions that violated international laws, indicating that these actions were primarily punitive rather than militarily necessary .

- Iraq :

- Palestinian Territories :

Implications of Urbicide

The implications of urbicide extend beyond immediate physical destruction. They include:

- Cultural Erasure : The destruction of urban spaces often leads to the loss of cultural heritage and identity.

- Social Displacement : Urban destruction frequently results in mass displacement, altering demographic compositions and community structures.

- Political Control : Governments may utilize urbicidal tactics to assert dominance over rebellious populations or to reshape urban environments for strategic advantages.

Data Tables on Urbicide Cases

| Case Study | Location | Year(s) | Description | Implications |

|---|---|---|---|---|

| Homs | Syria | 2011-Present | Systematic demolition of neighborhoods | Cultural erasure, displacement |

| Sadr City | Iraq | 2008 | Heavy bombardment leading to extensive infrastructure loss | Social displacement |

| Nahr el Bared | Lebanon | 2007 | Destruction of refugee camp facilities | Loss of community identity |

Research Findings

Recent studies emphasize the need for a nuanced understanding of urbicide as it relates to contemporary warfare and urban policy. The following findings highlight key aspects:

- Mechanisms of Urban Destruction : Research indicates that urbicide can be both direct (military actions) and indirect (urban renewal policies) .

- Health Impacts : Exposure to environmental hazards resulting from urban destruction has been linked to long-term health issues among affected populations .

- Resistance Strategies : Communities often develop informal networks and strategies to cope with the effects of urbicide, demonstrating resilience despite systemic oppression .

Propiedades

IUPAC Name |

[dimethylcarbamothioylsulfanyl(methyl)arsanyl] N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15AsN2S4/c1-8(13-6(11)9(2)3)14-7(12)10(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDDEJAABOMVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)S[As](C)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15AsN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179210 | |

| Record name | Urbacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-07-0 | |

| Record name | Bis(dimethylthiocarbamylthio)methyl arsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urbacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urbacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URBACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341POS0YBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the efficacy of Urbacide against Cercospora capsici, the fungus causing leaf spot in chili peppers?

A2: While the provided research doesn't directly assess the efficacy of this compound against Cercospora capsici, it highlights that other fungicides like flusilazole and myclobutanil demonstrate strong inhibitory effects against this pathogen []. Further research is needed to evaluate the specific impact of this compound on Cercospora capsici.

Q2: Does this compound effectively control the growth of Nigrospora panici?

A3: The research indicates that a mixture of Thiram, Ziram, and this compound shows some effectiveness in inhibiting the mycelial growth of Nigrospora panici, although its efficacy is lower compared to Carbendazim []. More specifically, while Carbendazim exhibits an EC50 value of 0.017 µg/mL, the specific EC50 value for the this compound-containing mixture is not provided in the study [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.